Thioacetic acid

Descripción general

Descripción

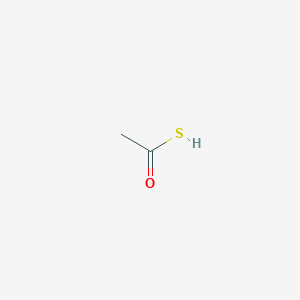

Thioacetic acid is an organosulfur compound with the molecular formula CH₃C(O)SH. It is a thioic acid, which means it is the sulfur analogue of acetic acid (CH₃C(O)OH).

Synthetic Routes and Reaction Conditions:

- this compound is commonly prepared by reacting acetic anhydride with hydrogen sulfide. The reaction proceeds as follows:

Reaction with Acetic Anhydride and Hydrogen Sulfide: (CH3C(O))2O+H2S→CH3C(O)SH+CH3C(O)OH

Another method involves the reaction of glacial acetic acid with phosphorus pentasulfide, followed by distillation:Phosphorus Pentasulfide Method: CH3C(O)OH+P2S5→CH3C(O)SH+P2OS4

Industrial Production Methods:

- The industrial production of this compound typically follows the same synthetic routes as mentioned above, with careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.

Substitution: this compound can participate in nucleophilic substitution reactions, where it reacts with alkyl halides to form thioesters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Typical reducing agents include triethylsilane and catalytic palladium-on-carbon.

Substitution: Reagents such as sodium hydroxide and alkyl halides are commonly used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and hydrazobenzenes.

Substitution: Thioesters and thiols.

Mecanismo De Acción

Target of Action

Thioacetic acid is an organosulfur compound with the molecular formula CH3C(O)SH . It is primarily used in organic synthesis for the introduction of thiol groups (−SH) into molecules . Therefore, its primary targets are organic molecules that require the introduction of thiol groups .

Mode of Action

This compound interacts with its targets through a process known as thiolation . This process involves the replacement of a functional group in a molecule with a thiol group, thereby altering the molecule’s properties . The reactivity of this compound arises from its conjugate base, thioacetate . Salts of this anion, such as potassium thioacetate, are used to generate thioacetate esters . These esters undergo hydrolysis to give thiols .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly those requiring the introduction of thiol groups. For instance, it can be used as a mild reducing agent for the deoxygenation of sulfoxides and reduction of azides and azobenzenes . It also mediates a mild catalyst- and metal-free hydrogenation of azobenzenes to hydrazobenzenes .

Result of Action

The primary result of this compound’s action is the introduction of thiol groups into organic molecules . This can significantly alter the properties of the target molecules, enabling them to participate in different chemical reactions or interact differently with their environment . For example, this compound can mediate the hydrogenation of azobenzenes to hydrazobenzenes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, such as catalysts or inhibitors . Additionally, factors such as temperature and pH can also influence its stability and efficacy . It’s worth noting that this compound is a highly flammable compound and can cause severe skin burns and eye damage , so it should be handled with care in any environment.

Análisis Bioquímico

Biochemical Properties

Thioacetic acid plays a significant role in biochemical reactions due to its ability to introduce thiol groups into molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can react with acyl-CoA synthetase, an enzyme that catalyzes the formation of acyl-CoA from fatty acids. This interaction is crucial for the synthesis of thiol-containing compounds, which are essential in various metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of enzymes involved in redox reactions, thereby affecting the cellular redox state. Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. For example, this compound can inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, by binding to its active site. This inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and improve cellular function. At high doses, it can be toxic and cause adverse effects, such as oxidative stress and cell death. The threshold effects observed in these studies indicate that this compound has a narrow therapeutic window .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of thiol-containing compounds and the metabolism of fatty acids. It interacts with enzymes such as acyl-CoA synthetase and acetyl-CoA carboxylase, affecting metabolic flux and metabolite levels. These interactions are crucial for maintaining cellular homeostasis and energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. This compound can also accumulate in specific tissues, leading to localized effects on cellular function and metabolism .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It can be directed to particular organelles through targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria, where it influences mitochondrial function and energy production .

Aplicaciones Científicas De Investigación

Thioacetic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Acetic Acid (CH₃C(O)OH): The oxygen analogue of thioacetic acid.

Thioformic Acid (HCSH): Another thioic acid, but with a simpler structure. It is less commonly used in organic synthesis.

Thioglycolic Acid (HSCH₂COOH): Contains both a thiol and a carboxylic acid group. It is used in hair care products and as a reducing agent.

Uniqueness of this compound:

- This compound is unique due to its ability to introduce thiol groups into organic molecules efficiently. Its reactivity and versatility make it a valuable reagent in organic synthesis .

Actividad Biológica

Thioacetic acid, a sulfur-containing organic compound, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

This compound (C₂H₄OS) is a colorless liquid with a pungent odor. It is structurally similar to acetic acid but contains a thiol group instead of a hydroxyl group. The compound can be synthesized through various methods, including the reaction of acetic anhydride with hydrogen sulfide or by the reaction of acetic acid with phosphorus pentasulfide.

Biological Activities

This compound and its derivatives have been studied for their wide range of biological activities. Some key areas include:

- Antimicrobial Activity : this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, studies have shown that this compound derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antimicrobial agents .

- Anticancer Properties : Research indicates that this compound derivatives can inhibit the proliferation of cancer cells. For example, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanisms involved often include the induction of apoptosis and cell cycle arrest .

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes. A study highlighted that this compound can acylate amino acids and inhibit calf intestinal alkaline phosphatase (CIAP), showcasing its potential as a bioactive pharmacophore .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

-

Antibacterial Activity :

- A series of this compound derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics, with minimum inhibitory concentration (MIC) values significantly lower than those of control compounds .

-

Anticancer Activity :

- In vitro studies demonstrated that this compound derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compounds were identified as those containing specific substituents on the thiazolidine ring structure, which enhanced their anticancer efficacy .

- Enzyme Inhibition Studies :

Summary of Biological Activities

Selected this compound Derivatives and Their Activities

| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| 3-Methoxy-4-(2,4-thiazolidinedione-5-acetoxy)benzylidenehydrazone | Anticancer | MCF-7 | 12.5 |

| 4-(2,4-thiazolidinedione-5-acetoxy)benzylidenehydrazone | Anticancer | A549 | 15.0 |

| Acylated Thiourea Derivative 4c | Enzyme Inhibition | CIAP | 0.251 |

Propiedades

IUPAC Name |

ethanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYAAUVXQSMXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4OS | |

| Record name | THIOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10387-40-3 (potassium salt), 34832-35-4 (hydrochloride salt) | |

| Record name | Thioacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060142 | |

| Record name | Ethanethioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thioacetic acid appears as a clear,yellow liquid with a strong, unpleasant odor. May be toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals., Liquid, Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS], Yellow liquid with a pungent odor; [Merck Index] Colorless or pale yellow liquid; [Alfa Aesar MSDS], Pale yellow liquid; Cooked brown and roasted meat aroma | |

| Record name | THIOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanethioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium thioacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thioacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethanethioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thioacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

88.00 °C. @ 760.00 mm Hg | |

| Record name | Ethanethioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, diethyl ether and acetone, Soluble (in ethanol) | |

| Record name | Thioacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.063-1.067 | |

| Record name | Thioacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

507-09-5, 10387-40-3 | |

| Record name | THIOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium thioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS92MLC0FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethanethioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

17 °C | |

| Record name | Ethanethioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thioacetic acid?

A1: The molecular formula of this compound is CH3COSH, and its molecular weight is 76.12 g/mol. []

Q2: What spectroscopic data are available for this compound?

A2: Numerous studies have employed spectroscopic techniques to characterize this compound. These include:

- Nuclear Magnetic Resonance (NMR): NMR helps determine the structure and conformation of this compound, including its syn and anti conformers. []

- Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques identify functional groups and analyze vibrational modes, confirming the presence of the thione tautomeric form in the solid state. [, ]

- Microwave Spectroscopy: This method provides highly accurate structural information and helps study internal rotation barriers within the molecule. []

- X-ray Photoelectron Spectroscopy (XPS): XPS is used to study the surface composition and chemical states of this compound when adsorbed onto surfaces like gold. [, ]

- Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): Similar to XPS, PM-IRRAS helps analyze the structure and orientation of this compound molecules on surfaces. []

Q3: How does this compound behave in aqueous solutions?

A3: this compound tends to decompose slowly in water through hydrolysis, producing hydrogen sulfide (H2S). [] This behavior is less pronounced in nonpolar solvents like toluene or hexane. []

Q4: How does the choice of solvent affect reactions involving this compound?

A4: The solvent plays a crucial role in reactions involving this compound. For instance, the reactivity and stereoselectivity of Michael addition reactions with this compound can vary significantly depending on the solvent used. [] Non-polar, non-protic solvents tend to favor (Z)-stereoselectivity in 1,4-addition reactions of this compound to α,β-unsaturated carbonyl compounds. []

Q5: Is this compound stable under ambient conditions?

A5: While this compound is generally stable, its stability can be affected by factors such as temperature, exposure to air and moisture, and the presence of other chemicals. This compound can undergo oxidation or polymerization upon storage. []

Q6: What are some common applications of this compound in organic synthesis?

A6: this compound finds widespread use in organic synthesis, particularly for introducing sulfur-containing functional groups. Some key applications include:

- Synthesis of Thioesters: this compound reacts with alcohols to form thioesters, which are valuable intermediates in organic synthesis. This reaction can be catalyzed by acids like sulfuric acid. []

- Michael Addition Reactions: this compound acts as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-thioesters. [, , ]

- Deoxygenation of Sulfoxides: this compound can reduce sulfoxides to the corresponding sulfides in the presence of iodine as a catalyst. []

- Synthesis of Amino Thioacids: this compound, in conjunction with NaSH, facilitates the conversion of N-protected amino acids to their corresponding N-protected amino thioacids. These thioacids are valuable building blocks in peptide synthesis. []

Q7: How does this compound participate in the synthesis of nanoparticles?

A7: this compound serves as a sulfur source for synthesizing metal sulfide nanoparticles like cadmium sulfide (CdS). The slow degradation of this compound in weakly acidic solutions provides a controlled release of sulfide ions, enabling the formation of CdS nanoparticles within bio-templates like the apoferritin cavity. [, ]

Q8: What insights have computational studies provided into the conformational preferences of this compound?

A8: Computational methods, particularly density functional theory (DFT) calculations, have been instrumental in understanding the conformational landscape of this compound. These studies revealed that:

- This compound predominantly exists as the CH3C(O)SH tautomer. []

- Both the syn and anti conformers of this compound are stable, with the syn conformation being more stable in the gas phase. [, ]

- The internal rotation barrier of the methyl group in this compound is strongly influenced by the orientation of the S-H bond. []

- The energy difference between the syn and anti conformers is influenced by factors like π conjugation and steric repulsion. []

Q9: How do structural modifications to this compound affect its reactivity?

A9: Substitutions on the methyl group of this compound can impact its reactivity. For example, replacing the methyl group with a trifluoromethyl group leads to a preference for the syn conformation in the resulting trifluorothis compound derivatives. []

Q10: What is the significance of the heterocycle-thioacetic acid motif in medicinal chemistry?

A10: The heterocycle-thioacetic acid motif represents a "privileged scaffold" in medicinal chemistry. This motif is found in numerous compounds exhibiting a wide range of pharmacological activities, making it a promising target for drug discovery. []

Q11: What strategies can be employed to improve the stability of this compound?

A11: The stability of this compound can be enhanced by:

- Formulating it as salts: Converting this compound into its salts with ammonium or metal cations can improve stability and handling. []

Q12: What safety precautions should be taken when handling this compound?

A12: this compound is a flammable and corrosive liquid with a strong, unpleasant odor. Proper handling requires:

- Synthesis and characterization of novel this compound derivatives and their metal complexes. [, , , , ]

- Detailed mechanistic studies on reactions involving this compound, such as Michael additions and sulfide formations. [, , , ]

- Investigation of the potential of this compound and its derivatives as additives in materials science applications. [, , ]

- Exploration of this compound-based systems for sustainable chemical processes, such as nanoparticle synthesis and lignocellulose degradation. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.